2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride
Overview
Description
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H16ClNO and its molecular weight is 309.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Receptor Antagonism and Neuroprotective Effects
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride has been explored for its potential in neuropharmacological applications. For instance, a study by Schreiber et al. (1994) delved into its role in blocking the discriminative stimulus effects of DOI, a 5-HT2A/2C receptor agonist. This indicates its potential as a selective antagonist in serotonergic pathways, which could contribute to its use in treating psychiatric disorders (Schreiber, Brocco, & Millan, 1994).
AMPA Receptor Antagonism
The compound has been linked to the antagonism of AMPA receptors, which play a crucial role in synaptic transmission in the central nervous system. Årstad et al. (2006) examined the synthesis and evaluation of a related compound as a potential PET tracer for in vivo imaging of AMPA receptors. Despite its potent in vitro affinity, the compound demonstrated limitations in vivo due to rapid clearance from the CNS and low specific binding, underscoring the complex dynamics of receptor interactions in therapeutic applications (Årstad et al., 2006).
Role in Cerebral Ischemia
Takahashi et al. (1997) investigated the neuroprotective effects of inhibiting Poly(ADP-Ribose) Synthetase (PARS) in a model of focal cerebral ischemia, indicating a significant reduction in infarct volume upon administration of a PARS inhibitor. This suggests potential applications in mitigating brain damage resulting from stroke or similar pathologies (Takahashi, Greenberg, Jackson, Maclin, & Zhang, 1997).
Anticonvulsant and Neurotoxic Properties
The compound's structural analogues have been examined for their anticonvulsant activities and metabolic properties. For instance, Robertson et al. (1987) discussed the anticonvulsant activity and metabolic inhibition of a potent compound, highlighting its potential in therapeutic applications and the importance of structural modifications in optimizing its pharmacological profile (Robertson, Leander, Lawson, Beedle, Clark, Potts, & Parli, 1987).
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-3-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(20)22)14-6-4-5-7-16(14)21-18/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUJHNAUCCOHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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